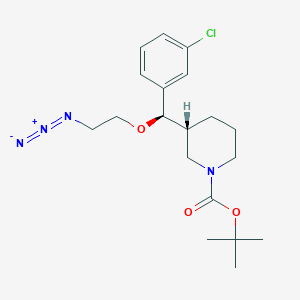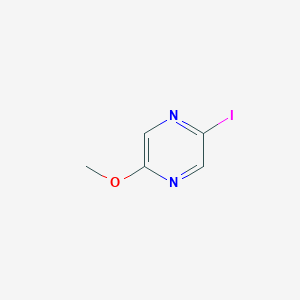![molecular formula C15H21N3O5 B3170319 Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate CAS No. 942474-38-6](/img/structure/B3170319.png)
Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate
Overview
Description
The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals due to its wide range of biological and pharmaceutical activity . The presence of the nitrobenzoate group suggests that it might have interesting reactivity or biological activity, but without specific studies on this compound, it’s hard to say for sure.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Piperazine derivatives generally have relatively high boiling points due to their ability to form hydrogen bonds. They are often soluble in water and organic solvents .Scientific Research Applications
Antimycobacterial Activity
Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate derivatives have been synthesized and evaluated for their antimycobacterial activity. One study synthesized novel benzimidazole derivatives showing good antimycobacterial activity against M. tuberculosis strains, highlighting the potential of such compounds in tuberculosis treatment. The most active compound exhibited MIC values of 0.112 μM against MTB-H37Rv and 6.12 μM against INH-resistant M. tuberculosis, demonstrating significant efficacy (Yoon et al., 2013).
Crystal Structure Analysis
The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), a product from a reaction involving ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, has been determined. The structure analysis revealed that the piperazine ring adopts a chair conformation, providing insights into the molecular geometry and potential reactivity of related compounds (Faizi et al., 2016).
Antimicrobial Activity
Another research avenue involves the synthesis of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, which have been screened for in vitro antibacterial activity. This study indicates the potential of this compound derivatives to act as frameworks for developing antimicrobial agents, with several compounds showing moderate to good activity (Mhaske et al., 2014).
Dual Antihypertensive Agents
Compounds related to this compound have been designed and synthesized as potential dual antihypertensive agents. These compounds were prepared as free bases and transformed into hydrochloride salts, with studies conducted to determine the protonation sites on the piperazine ring, providing insights into their pharmacological potential (Marvanová et al., 2016).
Anti-HIV Activity
The synthesis of new 5-substituted piperazinyl-4-nitroimidazole derivatives has been explored, with the aim of developing non-nucleoside reverse transcriptase inhibitors for HIV treatment. Some compounds exhibited significant anti-HIV activity, demonstrating the therapeutic potential of this compound derivatives in antiviral research (Al-Masoudi et al., 2007).
Mechanism of Action
Target of Action
Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate is a derivative of piperazine . Piperazine and its derivatives have a wide range of biological and pharmaceutical activities . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . .
Mode of Action
Piperazine derivatives often interact with their targets through various mechanisms, including cyclization of 1,2-diamine derivatives with sulfonium salts, the ugi reaction, ring opening of aziridines under the action of n-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biological and pharmaceutical activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some piperazine derivatives have been reported to exhibit antifungal activity , suggesting potential antimicrobial effects.
Action Environment
Factors such as ph can influence the action of piperazine derivatives .
properties
IUPAC Name |
ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-2-23-15(20)12-3-4-13(14(11-12)18(21)22)17-7-5-16(6-8-17)9-10-19/h3-4,11,19H,2,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSPKMTYGAFAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194515 | |
| Record name | Ethyl 4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
942474-38-6 | |
| Record name | Ethyl 4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)[2-[(methoxycarbonyl)amino]ethoxy]methyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B3170248.png)



![Ethyl thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B3170266.png)


![1-methyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B3170290.png)
![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3170297.png)


![2-[4-[2-(Methylsulfonyl)-4-nitrophenyl]-piperazin-1-yl]ethanol](/img/structure/B3170334.png)

